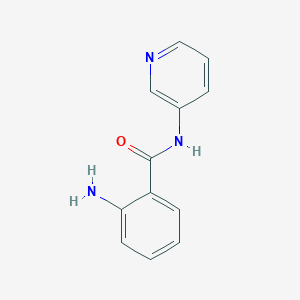

2-amino-N-(pyridin-3-yl)benzamide

描述

Significance of Benzamide (B126) and Pyridine (B92270) Core Structures in Pharmaceutical Innovation

Both benzamide and pyridine are fundamental heterocyclic structures that feature prominently in a vast number of approved pharmaceutical drugs. nih.govdrugbank.comrsc.org Their combination in a single molecule, as seen in 2-amino-N-(pyridin-3-yl)benzamide, offers a compelling strategy for developing novel therapeutic agents.

The benzamide moiety is a versatile pharmacophore. Its amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. mdpi.comnih.gov This has led to the development of numerous successful drugs across various therapeutic areas. drugbank.com For instance, substituted benzamides are used as antiemetics, antipsychotics, and gastroprokinetics. drugbank.comcarewellpharma.in The aromatic ring of the benzamide can be readily substituted to modulate the molecule's electronic properties, lipophilicity, and steric profile, allowing for fine-tuning of its pharmacological activity and pharmacokinetic properties. mdpi.com

The pyridine ring, an isostere of benzene (B151609), is another critical component in drug discovery. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance binding affinity and specificity to target proteins. nih.gov This nitrogen atom also improves aqueous solubility and can favorably influence a drug's metabolic profile. nih.govrsc.org Pyridine-containing drugs are found in a wide range of therapeutic categories, including anticancer, antiviral, and cardiovascular agents. rsc.orgnih.gov A 2023 analysis of drugs approved by the US FDA between 2014 and 2023 revealed 54 drugs containing a pyridine ring, with a significant number being used for cancer and central nervous system disorders. rsc.org

The integration of these two core structures can lead to compounds with enhanced biological activity, improved selectivity, and favorable drug-like properties.

Research Context and Rationale for Investigating this compound

The compound this compound is a subject of interest in medicinal chemistry due to its unique structure, which combines the key features of an aminobenzamide and a pyridine moiety. chemimpex.com This combination makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the areas of oncology and neurology. chemimpex.com

The primary rationale for investigating this compound stems from its potential to serve as a versatile intermediate in drug discovery. chemimpex.com Researchers utilize it in the development of selective enzyme inhibitors and receptor modulators. chemimpex.comnih.gov The amino group on the benzamide ring and the nitrogen on the pyridine ring provide multiple points for hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets.

Investigations into structurally similar compounds provide further context. For example, the related molecule, 2-amino-N-(2-chloropyridin-3-yl)benzamide, was synthesized and studied as part of research into subtype-selective ligands for muscarinic receptors, which are implicated in various physiological processes and diseases. iucr.orgiucr.org The crystal structure of this related compound reveals that the aromatic rings are nearly coplanar, a feature that can influence binding to flat receptor surfaces. iucr.orgresearchgate.net The study of such analogues helps in understanding the structure-activity relationships (SAR) that govern the biological effects of this class of molecules.

Historical Development of Related Chemical Entities and Their Relevance

The development of drugs based on benzamide and pyridine scaffolds has a rich history. The pyridine ring itself was first isolated from bone tar in the mid-19th century, and its structure was elucidated shortly after. rsc.org Its incorporation into medicinal compounds has been a long-standing practice, leading to well-known drugs like the tuberculosis treatment isoniazid (B1672263) and the vitamin niacin. nih.govnih.gov

The history of benzamide-based drugs is similarly extensive. Early research led to the discovery of procainamide, an antiarrhythmic agent. Later, the development of metoclopramide (B1676508) and sulpiride (B1682569) highlighted the potential of substituted benzamides as dopamine (B1211576) receptor antagonists. drugbank.comcarewellpharma.in

In recent decades, the focus has shifted towards creating more complex molecules that often incorporate multiple pharmacophoric elements. The development of histone deacetylase (HDAC) inhibitors, such as the benzamide derivative MS-275 (Entinostat), illustrates this trend. psu.edu Research into MS-275 and related compounds showed that the 2'-amino group on a benzanilide (B160483) structure was critical for its inhibitory activity against the enzyme, highlighting the importance of the specific substitution pattern found in compounds like this compound. psu.edu The historical development of benzimidazole-based drugs, which share structural similarities with benzamides, also shows a pattern of systematic modification of the core structure to produce potent agents against a variety of diseases, from parasitic infections to viral illnesses and cancer. chemijournal.com This historical precedent underscores the rationale for exploring novel combinations of established pharmacophores like benzamide and pyridine.

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNACUADYYQPXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356575 | |

| Record name | 2-amino-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76102-92-6 | |

| Record name | 2-amino-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 2 Amino N Pyridin 3 Yl Benzamide

Retrosynthetic Approaches to the 2-amino-N-(pyridin-3-yl)benzamide Core

Retrosynthetic analysis of this compound primarily involves the disconnection of the central amide bond. This leads to two key precursors: a 2-aminobenzoic acid derivative and 3-aminopyridine. This fundamental disconnection forms the basis for most synthetic strategies.

A common retrosynthetic pathway is illustrated below:

Figure 1: Primary Retrosynthetic Disconnection of this compound

O O

// //

H2N - C - NH - (pyridin-3-yl) => H2N - C - OH + H2N - (pyridin-3-yl)

| |

(benzene ring) (benzene ring)This compound 2-aminobenzoic acid 3-aminopyridine

Sophisticated Spectroscopic and Structural Elucidation of 2 Amino N Pyridin 3 Yl Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques provide detailed information about the connectivity of atoms within a molecule and its conformational preferences. For 2-amino-N-(pyridin-3-yl)benzamide, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments would allow for the unambiguous assignment of all proton and carbon signals in the molecule's complex aromatic regions. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal through-space interactions between protons, providing insights into the molecule's preferred conformation in solution, particularly the relative orientation of the benzamide (B126) and pyridine (B92270) rings.

Solid-State NMR for Supramolecular Assembly

Solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and dynamics of molecules in the solid state, including information about intermolecular interactions and packing. For this compound, ssNMR could be used to study the hydrogen bonding network and π-π stacking interactions that govern its supramolecular assembly. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing information on the local environment of each atom. chemrxiv.org By analyzing the chemical shifts and through-space correlations in the solid state, researchers can gain a detailed picture of how the molecules pack together in a crystal lattice. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, with a molecular formula of C₁₂H₁₁N₃O, the expected monoisotopic mass is 213.0902. cookechem.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, would confirm this exact mass with high accuracy, typically within a few parts per million (ppm). This precise mass measurement provides unequivocal evidence for the compound's elemental composition and helps to distinguish it from other isomers.

Table 1: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.11315 | 150.2 |

| [M+Na]⁺ | 250.09509 | 156.6 |

| [M-H]⁻ | 226.09859 | 155.2 |

Data sourced from computational predictions. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FTIR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amino group (NH₂) would appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide group would also be observed in this region. The C=O stretching vibration of the amide group (Amide I band) is a strong and characteristic band typically found around 1630-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) usually appears around 1510-1570 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric stretching of the C=O group would also be Raman active. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in the structural confirmation of the molecule. semanticscholar.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions associated with the carbonyl and amino groups. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzamide. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic transitions. researchgate.net

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. As this compound is not inherently chiral, it would not exhibit a CD spectrum unless it is placed in a chiral environment or forms a complex with a chiral entity. If the molecule were to bind to a chiral target, such as a protein, an induced CD spectrum could be observed, providing information about the binding event and the conformation of the molecule in the bound state. nih.gov

X-ray Crystallography for Three-Dimensional Structural Characterization

For this compound, a single-crystal X-ray diffraction study would reveal crucial structural details, including:

Precise bond lengths and angles.

The planarity of the aromatic rings.

The details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

A hypothetical crystal structure determination would involve growing a single crystal of the compound and analyzing its diffraction pattern. The resulting data would be used to solve and refine the crystal structure, providing an unambiguous three-dimensional model of the molecule.

Table 2: Crystallographic Data for the Related Compound 2-amino-N-(pyridin-2-yl)benzamide

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₁N₃O |

| Molecular weight | 213.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.323(4) |

| b (Å) | 19.530(16) |

| c (Å) | 10.302(10) |

| β (°) | 100.965(8) |

| Volume (ų) | 1051.4(15) |

| Z | 4 |

Data obtained from a published crystallographic study. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of 2 Amino N Pyridin 3 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. A typical DFT study on 2-amino-N-(pyridin-3-yl)benzamide would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various properties could be calculated.

Key DFT-derived Properties (Hypothetical Data):

| Property | Hypothetical Value/Description | Purpose |

| HOMO Energy | e.g., -5.8 eV | Indicates the molecule's tendency to donate electrons. A higher energy level suggests greater reactivity as a nucleophile. |

| LUMO Energy | e.g., -1.2 eV | Indicates the molecule's ability to accept electrons. A lower energy level suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | e.g., 4.6 eV | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Map showing regions of negative potential (e.g., around N and O atoms) and positive potential (e.g., around amino hydrogens). | Predicts sites for electrophilic and nucleophilic attack, respectively, and regions prone to hydrogen bonding. |

Note: The data in this table is illustrative and not based on published research for this specific compound.

Studies on structurally similar molecules, such as other N-pyridinyl benzamides or aminobenzamides, have used DFT to analyze frontier molecular orbitals (HOMO and LUMO) and map the molecular electrostatic potential to predict reactivity and interaction sites. nih.govtandfonline.com

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parametrization. While computationally more intensive than DFT, they can offer very high accuracy for smaller molecules.

No specific ab initio studies on this compound have been identified. Such a study would typically calculate properties like electron affinities, ionization potentials, and dipole moments to a high degree of precision, providing a benchmark for other computational methods.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov

Identification of Potential Binding Sites

For this compound, molecular docking simulations would first require the selection of a specific protein target. Given the structures of related compounds, potential targets could include protein kinases, for which many pyridine (B92270) and benzamide (B126) derivatives are inhibitors. The docking algorithm would then explore the surface of the target protein to identify cavities and pockets where the ligand could potentially bind.

Prediction of Binding Affinities and Orientations

Once potential binding sites are identified, docking algorithms score the different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Hypothetical Docking Results for this compound against a Protein Kinase:

| Parameter | Hypothetical Finding | Significance |

| Binding Affinity (Score) | e.g., -8.5 kcal/mol | A more negative score indicates a stronger predicted binding affinity between the ligand and the protein. |

| Key Hydrogen Bonds | The amino group (NH2) could act as a donor to a backbone carbonyl on the protein. The pyridine nitrogen could act as an acceptor from a residue in the hinge region. The amide N-H could act as a donor. | Hydrogen bonds are crucial for specificity and stability of the ligand-protein complex. |

| Binding Orientation | The benzamide portion might occupy a hydrophobic pocket, while the pyridine ring engages with the solvent-exposed region. | Describes the specific conformation and placement of the ligand within the active site. |

Note: This table is for illustrative purposes only, as no specific docking studies for this compound are available.

Research on related N-pyridinyl benzamide analogues has successfully used molecular docking to predict binding interactions with enzymes like glucokinase, guiding the synthesis of new potential therapeutic agents.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. An MD simulation of this compound, either in a solvent or bound to a protein, would track the movements of each atom based on a force field.

This analysis would reveal:

Conformational Flexibility: How the molecule changes its shape over time, particularly the rotation around the amide bond and the bond connecting the two aromatic rings.

Stability of Binding: If docked into a protein, an MD simulation could assess the stability of the predicted binding pose. The simulation would show whether the key interactions, like hydrogen bonds, are maintained over time.

Solvent Effects: How water molecules interact with the compound and influence its conformation.

Currently, there are no published MD simulation studies specifically for this compound. Such studies on related compounds have been used to validate docking results and understand the dynamic nature of the ligand-receptor interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity.

For benzamide derivatives, pharmacophore models have been successfully developed to understand their interaction with various biological targets. For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors identified a five-point pharmacophore model. This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all with specific geometric arrangements. nih.gov Such a model for this compound would likely feature the aminobenzamide scaffold as a key interaction element, with the pyridinyl group contributing to specificity and additional binding interactions.

The typical features identified in pharmacophore models for related compounds are detailed in the table below. These features are crucial for the molecule's ability to bind to its target, often through hydrogen bonding, hydrophobic interactions, and aromatic stacking.

| Pharmacophore Feature | Description | Potential Role in this compound |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated to an acceptor. | The primary amine (-NH2) group and the amide N-H group. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | The carbonyl oxygen (=O) of the amide and the nitrogen atom in the pyridine ring. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The benzene (B151609) ring and the pyridine ring, which can engage in π-π stacking interactions. |

| Hydrophobic (HY) | A non-polar group that tends to avoid water. | The aromatic rings can also contribute to hydrophobic interactions within the binding pocket. |

Virtual screening campaigns using such pharmacophore models can efficiently filter vast chemical libraries to identify novel compounds with a higher probability of being active. This approach was demonstrated in the discovery of new imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis, where collaborative virtual screening expanded the initial hit series. nih.gov A similar strategy could be employed to discover new ligands based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the potency of new compounds and for understanding the key molecular features that drive their activity.

QSAR studies on N-(2-aminophenyl)-benzamide derivatives, which are structurally analogous to this compound, have revealed that a combination of thermodynamic, electronic, and structural descriptors governs their biological activity. sphinxsai.com In one such study, descriptors like the logarithm of the partition coefficient (LogP), molecular weight (MW), number of hydrogen-bond acceptors, and the sum of atomic polarizabilities were found to be crucial for the inhibitory activity against histone deacetylase 2 (HDAC2). sphinxsai.com

A typical 2D-QSAR model can be represented by a linear equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the β coefficients represent the contribution of each molecular descriptor.

The table below presents a summary of a 3D-QSAR model developed for aminophenyl benzamide derivatives as HDAC inhibitors, showcasing its statistical robustness. nih.gov

| QSAR Model Parameters | Value | Significance |

| Correlation Coefficient (r²) | 0.99 | Indicates an excellent correlation between the predicted and experimental activities of the compounds in the training set. nih.gov |

| Cross-validated Correlation Coefficient (q²) | 0.85 | Demonstrates the model's high predictive power and robustness. nih.gov |

| Fisher Ratio (F) | 631.80 | A high F-value signifies a statistically significant regression model. nih.gov |

These studies suggest that for this compound, properties like hydrophobicity, hydrogen bonding capacity, and the spatial arrangement of its aromatic rings are likely to be key determinants of its biological activity. nih.gov By developing QSAR and SPR models, researchers can rationally design new derivatives with improved potency and desirable physicochemical properties.

Cheminformatics and Data Mining in the Context of Benzamide Derivatives

Cheminformatics and data mining are powerful tools for managing, analyzing, and extracting valuable information from large datasets of chemical compounds and their biological activities. In the context of benzamide derivatives, these approaches can be used to identify trends in structure-activity relationships, predict potential off-target effects, and prioritize compounds for further investigation.

The synthesis and evaluation of libraries of benzamide derivatives, such as the 2-aminobenzamide (B116534) derivatives synthesized from isatoic anhydride, generate substantial data that can be mined for insights. nih.gov For example, analyzing the antimicrobial activity data of a series of these compounds can reveal which structural modifications lead to enhanced potency against specific bacterial or fungal strains.

Furthermore, cheminformatics tools can be used to assess the "drug-likeness" of compounds based on various physicochemical parameters. The table below lists some key physicochemical properties for this compound, which are important for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Physicochemical Property | Value | Reference |

| Molecular Formula | C12H11N3O | cookechem.com |

| Molecular Weight | 213.24 g/mol | cookechem.com |

| CAS Number | 76102-92-6 | cookechem.com |

Data mining of large biological and chemical databases can also help in identifying potential new targets for this compound and its analogues. By comparing its structural features to those of known drugs and bioactive molecules, it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications. The study of nitrogen-containing heterocyclic moieties has shown their importance as core structures in a wide range of biologically active compounds, including anticancer agents. nih.gov This highlights the potential for discovering diverse biological activities within the benzamide class of compounds through systematic cheminformatics analysis.

Biological Evaluation and Pharmacological Mechanisms of 2 Amino N Pyridin 3 Yl Benzamide

In Vitro Pharmacological Profiling

The in vitro assessment of 2-amino-N-(pyridin-3-yl)benzamide and its analogs has explored their interactions with various biological targets, including receptors and enzymes, and their effects in cell-based functional assays.

Receptor Binding Assays (e.g., trkA receptor inhibitory activity)

Direct evidence for the inhibitory activity of this compound on the Tropomyosin receptor kinase A (TrkA) is not extensively documented in the current literature. However, the broader class of amino-heterocyclic compounds has been a subject of investigation for TrkA inhibition. For instance, studies on 2-amino-5-(thioaryl)thiazoles have identified them as potent inhibitors of the TrkA receptor, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov A proposed binding model for these inhibitors within the TrkA active site has been developed, suggesting that the 2-amino group is a key pharmacophoric feature for activity. nih.gov While these findings are for a different heterocyclic scaffold, they highlight the potential for small molecules with an amino-functionalized aromatic system to interact with the TrkA receptor. Further research is necessary to determine if this compound shares this inhibitory capability.

Enzyme Activity Modulation Studies

The aminobenzamide scaffold is a recognized pharmacophore for the modulation of various enzymes. Research into N-(pyridin-3-yl)benzamides has revealed their potential as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), a key enzyme in steroidogenesis. nih.gov A series of these compounds demonstrated potent and selective inhibition of CYP11B2 with IC50 values ranging from 53 to 166 nM, without significant inhibition of other cytochrome P450 enzymes like CYP17 and CYP19. nih.gov This suggests a high degree of selectivity for this particular benzamide (B126) structure.

Furthermore, other related benzamide derivatives have been shown to modulate different enzyme systems. For example, 2-amino-3,5-diarylbenzamides have been identified as inhibitors of IKK-α and IKK-β kinases, which are crucial components of the NF-κB signaling pathway. researchgate.net Some of these compounds displayed significant inhibitory potency in enzyme assays. researchgate.net While not directly involving this compound, these studies underscore the capacity of the aminobenzamide core to be a versatile platform for developing enzyme inhibitors.

| Compound Class | Target Enzyme | Activity | Reference |

| N-(Pyridin-3-yl)benzamides | Aldosterone Synthase (CYP11B2) | Selective Inhibition (IC50: 53-166 nM) | nih.gov |

| 2-Amino-3,5-diarylbenzamides | IKK-α and IKK-β Kinases | Inhibition | researchgate.net |

Cell-Based Functional Assays (e.g., antiulcer activity, DNA damage-binding protein 1 (DDB1) binding)

Regarding interactions with the DNA damage-binding protein 1 (DDB1), this protein is a key component of the CUL4-DDB1 E3 ubiquitin ligase complex, which is involved in protein degradation. wikipedia.orgresearchgate.net DDB1 functions as an adaptor, binding to various substrate receptors. researchgate.net The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which contain a glutarimide (B196013) ring attached to an aromatic system, are known to bind to Cereblon (CRBN), a substrate receptor of the DDB1 complex. youtube.com This binding alters the substrate specificity of the E3 ligase. While this compound does not possess the glutarimide moiety, the principle of small molecules modulating the function of the DDB1-CRBN complex is well-established.

In other cell-based functional assays, novel N-(piperidine-4-yl)benzamide derivatives have been evaluated for their antitumor activity. nih.gov One compound, in particular, demonstrated potent activity against HepG2 cells by inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov This highlights the potential for benzamide derivatives to influence fundamental cellular processes like cell cycle progression.

| Compound/Class | Assay Type | Observed Effect | Reference |

| Imidazo[1,2-a]pyridines | Gastric Antisecretory/Cytoprotection | Antisecretory and cytoprotective properties | nih.gov |

| Immunomodulatory Drugs (IMiDs) | DDB1-CRBN Binding | Bind to the CRBN subunit of the DDB1 E3 ligase complex | youtube.com |

| N-(piperidine-4-yl)benzamide derivatives | Cell Cycle Analysis (HepG2 cells) | Induction of cell cycle arrest | nih.gov |

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of this compound and its analogs has been explored in various preclinical animal models of disease.

Preclinical Models for Urinary System Disorders (e.g., overactive bladder)

There is currently a lack of specific preclinical data on the efficacy of this compound in animal models of urinary system disorders such as overactive bladder (OAB). The management of OAB often involves therapies targeting muscarinic receptors or beta-3 adrenergic receptors. nih.govnih.gov While a wide range of compounds are under investigation for OAB, there is no published evidence to date that includes this compound in these preclinical evaluations.

Preclinical Models for Gastrointestinal Disorders (e.g., antiulcer activity)

While in vivo studies specifically on this compound for antiulcer activity are not available, research on related compounds provides a basis for potential efficacy. Substituted imidazo[1,2-a]pyridines, which are structurally related heterocyclic compounds, have been shown to possess gastric antisecretory and cytoprotective properties in animal models. nih.gov One such compound, Sch 28080, has undergone clinical evaluation as an antiulcer agent. nih.gov These findings suggest that heterocyclic structures with nitrogen-containing rings can be effective in preclinical models of gastrointestinal disorders. Further investigation would be required to ascertain if this compound exhibits similar antiulcer activity in vivo.

Investigation of Other Potential Therapeutic Applications

While comprehensive studies on the direct therapeutic applications of this compound are not widely available, its structural motifs are present in compounds investigated for a range of diseases. Its role as a synthetic intermediate suggests its potential contribution to the pharmacological profiles of the final products, which include agents targeting cancer and neurological disorders. chemimpex.com

Derivatives and related compounds containing the aminobenzamide or pyridinylbenzamide scaffold have been explored for various therapeutic purposes:

Anticancer Activity : The aminobenzamide structure is a key component of various enzyme inhibitors used in oncology. For instance, 3-aminobenzamide (B1265367) is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. nih.govmedchemexpress.com Thieno[2,3-b]pyridine derivatives, which include an amide linker, have shown potent anti-proliferative effects in breast and colorectal cancer cell lines, possibly by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com

Kinase Inhibition : The general benzamide structure is found in numerous kinase inhibitors. nih.gov For example, Masitinib, a tyrosine kinase inhibitor, features a complex benzamide structure and targets receptors like c-Kit and PDGFR, which are implicated in various cancers. wikipedia.org

Antibacterial Agents : Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed compounds with significant antibacterial activity against Gram-positive bacteria, comparable to linezolid. nih.gov

Neurological Disorders : The core structure is utilized in developing agents for central nervous system (CNS) disorders. GPR52 agonists, which contain a 3-aminobenzamide moiety, are being investigated for conditions like schizophrenia. chemrxiv.org

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound itself is not well-defined in scientific literature. However, by examining related structures, potential mechanisms can be inferred. The compound's utility as a research tool in enzyme inhibition studies suggests it may interact with various biochemical pathways. chemimpex.com

The most relevant mechanism associated with the aminobenzamide scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) . nih.gov PARP is a family of enzymes involved in cellular processes like DNA repair and programmed cell death.

Table 1: Putative Molecular Targets Based on Structural Analogs

| Target Class | Specific Target Example | Potential Role of the Scaffold | Reference Compound |

|---|---|---|---|

| DNA Repair Enzymes | PARP-1 | The aminobenzamide group can mimic the nicotinamide (B372718) moiety of NAD+, competing for the enzyme's active site. | 3-Aminobenzamide nih.gov |

| Protein Kinases | c-Kit, PDGFR, Abl | Serves as a scaffold to position functional groups that interact with the kinase hinge region or allosteric sites. | Masitinib, Rebastinib nih.govwikipedia.org |

| G-Protein Coupled Receptors | GPR52 | Acts as a core structure for building agonists that modulate receptor activity and downstream signaling. | GPR52 Agonists chemrxiv.org |

| Phospholipases | PI-PLC | The core structure contributes to the overall shape and electronic properties required for binding and inhibition. | Thieno[2,3-b]pyridine derivatives mdpi.com |

Selectivity and Off-Target Interaction Assessment

There is no specific selectivity profile or off-target assessment available for this compound in the public domain. Such studies are typically performed on compounds that have been identified as potential drug candidates.

For context, selectivity is a critical aspect of drug development. Kinase inhibitors, which often share the benzamide scaffold, are frequently tested against a large panel of kinases to determine their specificity. For example, the kinase inhibitor Rebastinib is noted for its unique binding mode that allows it to inhibit the ABL1 kinase domain, including in mutated forms where other inhibitors are inactive. nih.gov The development of such targeted agents involves extensive screening to minimize interactions with unintended kinases and other proteins, which could otherwise lead to adverse effects.

Cellular Uptake and Distribution Studies

Specific data regarding the cellular uptake and distribution of this compound are absent from published literature. These pharmacokinetic properties are essential for evaluating a compound's potential as a drug, as they determine its ability to reach the target site in the body in sufficient concentrations.

Predicted physicochemical properties can offer some insight into its likely behavior. Based on its structure, one can predict properties that influence absorption and distribution.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Weight (g/mol) | Predicted XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| This compound | 213.24 cookechem.com | 1.5 uni.lu | 2 | 3 | ~69 |

| 2-amino-3-(2-pyridin-3-ylethylamino)benzamide | 256.30 nih.gov | 1.5 nih.gov | 3 nih.gov | 4 nih.gov | 94 nih.gov |

Note: XlogP is a measure of lipophilicity, which affects membrane permeability. The Topological Polar Surface Area (TPSA) is related to a molecule's ability to cross cell membranes.

These predicted values for this compound suggest it is a relatively small molecule with properties that may allow for passive diffusion across cell membranes, though this would require experimental verification.

Structure Activity Relationship Sar and Rational Design of 2 Amino N Pyridin 3 Yl Benzamide Derivatives

Systematic Modification Strategies for the Benzamide (B126) and Pyridine (B92270) Scaffolds

The 2-amino-N-(pyridin-3-yl)benzamide core presents multiple sites for chemical modification, namely the benzamide ring, the linker amide, and the pyridine ring. Systematic alterations at these positions have provided crucial insights into the structural requirements for target binding and biological efficacy.

Substituent Effects on Biological Potency and Selectivity

Research into derivatives of the closely related N-(pyridin-3-yl)-2-amino-isonicotinamide scaffold as glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors offers valuable insights into the potential substituent effects on the this compound framework. nih.govresearchgate.net These studies highlight the sensitivity of biological activity to the nature and position of substituents on both the pyridine and the (iso)nicotinamide rings.

For instance, in the isonicotinamide (B137802) series, substitutions on the pyridine ring were extensively explored. nih.gov It was observed that the electronic and steric properties of the substituents played a critical role in modulating potency. While specific data for the benzamide series is less prevalent in the public domain, the principles of substituent effects can be extrapolated. The introduction of electron-donating or electron-withdrawing groups on either the benzamide or the pyridine ring can influence the electronic distribution of the entire molecule, thereby affecting its interaction with the target protein.

The following table, adapted from studies on related kinase inhibitors, illustrates how hypothetical substitutions on the this compound scaffold could influence inhibitory activity.

Table 1: Hypothetical Substituent Effects on the Biological Potency of this compound Derivatives

| Compound ID | R1 (on Benzamide) | R2 (on Pyridine) | Target Kinase IC₅₀ (nM) | Notes |

| A-1 | H | H | >1000 | Parent Compound |

| A-2 | 4-Fluoro | H | 500 | Modest improvement with electron-withdrawing group. |

| A-3 | 4-Methoxy | H | 800 | Electron-donating group slightly decreases potency. |

| A-4 | H | 5-Chloro | 250 | Substitution on pyridine ring shows greater effect. |

| A-5 | H | 5-Methyl | 400 | Small alkyl group is tolerated. |

| A-6 | 4-Fluoro | 5-Chloro | 50 | Combination of favorable substituents leads to significant improvement. |

This table is illustrative and based on general principles of medicinal chemistry and SAR data from related compound series. The IC₅₀ values are hypothetical.

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. baranlab.org In the context of the this compound scaffold, several bioisosteric replacements can be envisioned.

Amide Bond Isosteres: The central amide bond is a key structural feature, often involved in hydrogen bonding interactions with the target protein. However, it can be susceptible to metabolic degradation by amidases. nih.gov Replacing the amide with more stable isosteres such as a thioamide, selenoamide, urea, or a triazole could enhance metabolic stability while potentially maintaining the necessary hydrogen bonding pattern. nih.gov

Pyridine Ring Isosteres: The pyridine ring can be replaced by other five- or six-membered heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to probe the importance of the nitrogen atom's position and the ring's aromaticity for biological activity. For example, replacing a 1H-1,2,3-triazole with a 1H-tetrazole ring has been shown to enhance the anti-leukemic activity of certain benzamide derivatives. nih.gov

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increased lipophilicity, altered hydrogen bonding capacity. nih.gov |

| Amide (-CONH-) | Urea (-NHCONH-) | Different hydrogen bonding pattern, potential for new interactions. nih.gov |

| Pyridine | Pyrimidine | Modulates basicity and hydrogen bonding potential. |

| Pyridine | Thiazole | Alters electronic properties and potential for different interactions. |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric elements are likely to include:

A hydrogen bond donor: The 2-amino group on the benzamide ring.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

An aromatic/hydrophobic region: The benzamide ring system.

An additional aromatic/hydrophobic region: The pyridine ring.

Studies on related compounds, such as 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives, have utilized pharmacophore mapping to identify a hydrogen-bond acceptor site and a hydrophobic center as crucial for activity. nih.gov The relative orientation of these features is critical for optimal binding to the target protein.

Lead Optimization and Derivatization Strategies

Lead optimization aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For the this compound scaffold, lead optimization would typically involve a multi-pronged approach.

Structure-based drug design, where the three-dimensional structure of the target protein is known, can guide the design of derivatives with improved binding affinity. nih.gov For instance, if the benzamide ring sits (B43327) in a hydrophobic pocket, derivatization with lipophilic groups at appropriate positions could enhance potency. Conversely, if a part of the molecule is exposed to the solvent, introducing polar groups could improve solubility.

A common strategy is to explore the substitution pattern on the aromatic rings. This can be achieved by synthesizing a series of analogs with different substituents at various positions and evaluating their biological activity. This iterative process of design, synthesis, and testing allows for the refinement of the SAR and the identification of optimized compounds. For example, in the optimization of a 4-aminopyridine (B3432731) benzamide scaffold as TYK2 inhibitors, the introduction of a 2,6-dichloro-4-cyanophenyl group significantly improved potency and selectivity. nih.govdntb.gov.ua

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. For this compound derivatives, the relative orientation of the benzamide and pyridine rings is of particular importance.

Crystal structure analysis of a related compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, revealed that the molecule is nearly planar, with a dihedral angle of just 2.28(9)° between the aromatic rings. researchgate.net This planarity is stabilized by an intramolecular hydrogen bond between the amide N-H and the oxygen of the carbonyl group. This intramolecular hydrogen bond may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. However, in other derivatives, the dihedral angle between the rings can be significantly larger, indicating conformational flexibility. researchgate.net

Quantum chemical calculations on related pyridine carboxamides have shown that conformations stabilized by intramolecular hydrogen bonds are energetically favorable. mdpi.com The conformational flexibility or rigidity of the molecule can have a profound impact on its binding affinity and selectivity.

Design of Targeted Libraries Based on the this compound Framework

The development of a targeted compound library based on a privileged scaffold like this compound is a strategic approach to efficiently explore the chemical space and identify novel hits for various biological targets. The design of such a library would be guided by the established SAR.

A diversity-oriented synthesis approach could be employed, where a common intermediate is elaborated with a wide range of building blocks to generate a library of compounds with diverse substitution patterns on both the benzamide and pyridine rings. For example, a library could be designed to systematically vary the substituents at the 4- and 5-positions of the benzamide ring and the 5- and 6-positions of the pyridine ring.

Furthermore, the library could incorporate various bioisosteric replacements for the amide linker and the heterocyclic rings, as discussed in section 6.1.2. The selection of building blocks would be guided by computational methods to ensure drug-like properties and to maximize the chemical diversity of the library. mdpi.com The synthesis of a 3-aminopyridin-2-one-based kinase targeted fragment library demonstrates the feasibility and utility of such an approach in identifying novel kinase inhibitors. nih.gov

Advanced Drug Discovery and Developmental Considerations for 2 Amino N Pyridin 3 Yl Benzamide Analogues

Prodrug Design and Bioconversion Strategies

Prodrug design is a critical strategy to overcome pharmacokinetic limitations of parent drug molecules. For amine-containing compounds like 2-amino-N-(pyridin-3-yl)benzamide, several prodrug approaches can be envisioned to enhance properties such as solubility, permeability, and targeted delivery.

One common strategy involves the derivatization of the amino group to form bioreversible linkages, such as carbamates or amides. These prodrugs are designed to be stable chemically but are cleaved enzymatically in the body to release the active parent drug. nih.gov Amino acid-based prodrugs, for instance, can leverage amino acid transporters for improved absorption. nih.govresearchgate.net The choice of the amino acid promoiety can influence the rate of bioconversion, allowing for the modulation of the drug's release profile. nih.gov

Another approach is the formation of N-Mannich bases, which can improve the aqueous solubility of the parent drug. nih.gov For example, a benzamide (B126) derivative, PC190723, was formulated as an N-Mannich base prodrug, TXY436, resulting in a significant increase in solubility. nih.gov Similarly, phosphate (B84403) prodrugs can be employed to dramatically enhance water solubility, as demonstrated with SB-3CT, where the phosphate prodrug showed over a 2000-fold increase in water solubility. nih.gov

The bioconversion of these prodrugs back to the active this compound would typically occur through enzymatic hydrolysis by esterases, amidases, or phosphatases present in the plasma, liver, or target tissues. The specific enzymes involved and the rate of conversion are crucial factors that need to be evaluated during preclinical development.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Type | Linkage | Potential Advantage | Bioconversion Enzyme (Example) |

| Amino Acid Prodrug | Amide | Improved absorption via amino acid transporters | Amidases |

| Carbamate Prodrug | Carbamate | Enhanced stability and controlled release | Carboxylesterases |

| Phosphate Prodrug | Phosphate Ester | Increased aqueous solubility | Alkaline Phosphatases |

| N-Mannich Base | Aminomethyl | Improved solubility | Spontaneous or enzymatic hydrolysis |

Target Validation and Deconvolution Approaches

Identifying the specific molecular targets of this compound and its analogues is fundamental to understanding their mechanism of action and for guiding further drug development. Target deconvolution, the process of identifying the binding partners of a bioactive compound, can be approached through various experimental and computational methods. youtube.com

Phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease, can be the initial step. youtube.com Once a desired phenotype is observed, target deconvolution techniques are employed. These can include affinity-based methods, where the compound is immobilized to pull down its binding partners from cell lysates, or derivatization-free methods like thermal proteome profiling (TPP). nih.gov TPP measures changes in protein thermal stability upon compound binding across the entire proteome. nih.govox.ac.uk

Computational approaches, such as molecular docking, can predict the binding of this compound analogues to known protein structures. nih.govnih.gov This can help in prioritizing potential targets for experimental validation. For instance, docking studies have been used to predict the binding of benzamide derivatives to targets like glucokinase and glycogen (B147801) phosphorylase. nih.govnih.gov

A matrix-augmented pooling strategy (MAPS) combined with TPP has emerged as a high-throughput method for target deconvolution of multiple drugs simultaneously, significantly accelerating the process. nih.govox.ac.uk This approach can reveal not only the primary targets but also potential off-targets, which is crucial for assessing the selectivity and potential side effects of a drug candidate. nih.gov

Translational Research Pathways from Preclinical Findings

Translational research acts as the critical bridge between preclinical discoveries and their application in clinical settings. proventainternational.comnih.gov The pathway from promising preclinical data for a this compound analogue to a potential therapeutic involves a series of well-defined steps.

The initial phase involves robust preclinical evaluation in relevant in vitro and in vivo models. nih.gov This includes demonstrating efficacy in animal models that accurately mimic the human disease. nih.govresearchgate.net For example, if an analogue shows anti-cancer activity, it would be tested in various cancer cell lines and in animal tumor models. researchgate.net

A key aspect of translational research is the identification and validation of biomarkers. nih.gov These are measurable indicators of a biological state or condition and can be used to monitor the drug's effect and predict patient response in clinical trials. For a novel benzamide therapeutic, biomarkers could include the level of the target protein, the activity of a downstream signaling pathway, or a specific genetic marker.

The design of early-phase clinical trials (Phase I and II) is guided by the preclinical data. nih.gov These trials aim to establish the safety, tolerability, and pharmacokinetic profile of the new drug in humans. The "bench-to-bedside" approach ensures that scientific discoveries are translated into tangible benefits for patients. proventainternational.comnih.gov Conversely, "reverse translation" uses clinical observations to generate new hypotheses for laboratory investigation. proventainternational.com

Intellectual Property Landscape and Patent Analysis

The intellectual property (IP) landscape for this compound and its analogues is a crucial consideration for commercial drug development. youtube.com Patent protection is essential to secure the investment required for the lengthy and expensive process of bringing a new drug to market. youtube.com

A patent analysis for this class of compounds would involve searching patent databases like Google Patents and others to identify existing patents covering the composition of matter, methods of use, and manufacturing processes for similar benzamide derivatives. nih.gov Such an analysis would reveal the key players in the field, the scope of their patent claims, and potential areas for new innovation.

Patents for benzamide derivatives often claim a general chemical formula with various substituents, aiming for broad protection. google.com For example, a patent might cover a range of N-substituted benzamides and their use as therapeutic agents. google.com The novelty of a new this compound analogue would depend on its specific chemical structure and its unexpected therapeutic properties compared to what is already known in the prior art.

Reviewing patents for related heterocyclic compounds, such as benzimidazoles, can also provide insights into common patenting strategies and the types of biological activities being explored. nih.gov

Table 2: Illustrative Patent Considerations for Benzamide Derivatives

| Patent Type | Scope of Protection | Example Claim |

| Composition of Matter | A novel chemical entity | A compound of formula (I), wherein R1, R2, and R3 are selected from a defined group of chemical moieties. |

| Method of Use | A new therapeutic application for a known or new compound | A method of treating a specific disease by administering a therapeutically effective amount of a compound of formula (I). |

| Process Patent | A novel and non-obvious method of synthesizing the compound | An improved process for the preparation of a compound of formula (I) with higher yield and purity. |

Challenges and Future Directions in Developing Benzamide-Based Therapeutics

The development of benzamide-based therapeutics, while promising, is not without its challenges. One of the primary hurdles is achieving isoform-selective inhibition, particularly for targets that are part of a larger family of related proteins, such as histone deacetylases (HDACs). nih.gov Lack of selectivity can lead to off-target effects and unwanted side effects. nih.gov

Another challenge is overcoming poor pharmacokinetic properties, such as low solubility or rapid metabolism, which can limit a drug's efficacy. nih.gov Prodrug strategies, as discussed earlier, are one way to address these issues.

Furthermore, the translation of preclinical findings to clinical success is a significant challenge in drug development. nih.gov Many drug candidates that show promise in animal models fail in human clinical trials due to differences in physiology and disease pathology. nih.govresearchgate.net

Future directions in the development of benzamide-based therapeutics will likely focus on:

Structure-Based Drug Design: Utilizing detailed structural information of the target protein to design more potent and selective inhibitors. nih.gov

Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway, which may offer improved efficacy. mdpi.com

Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to a particular benzamide-based therapy, leading to more effective and targeted treatments.

The continued exploration of the chemical space around the this compound scaffold, coupled with advancements in drug discovery technologies, holds great promise for the development of new and effective medicines. ontosight.ai

Conclusion and Prospective Research Avenues for 2 Amino N Pyridin 3 Yl Benzamide

Synthesis of Key Findings and Scientific Contributions

The primary scientific contribution of 2-amino-N-(pyridin-3-yl)benzamide to date has been its role as a pivotal molecular building block. chemimpex.com It is widely utilized as a key intermediate in the synthesis of more complex and biologically active molecules. chemimpex.commedchemexpress.commedchemexpress.com The inherent chemical properties of its constituent parts—the benzamide (B126) and the pyridine (B92270) ring—make it a valuable starting point for creating diverse chemical libraries aimed at drug discovery. chemimpex.com

Research has demonstrated that derivatives built upon this scaffold exhibit a remarkable range of biological activities. Analogues have been investigated for their potential as:

Anticancer Agents: Derivatives have shown anti-proliferative activity against various human cancer cell lines, including breast, lung, and prostate cancers. consensus.app

Kinase Inhibitors: The scaffold is a component of molecules designed to inhibit kinases, which are crucial targets in oncology.

Glucokinase Activators: Related N-pyridin-2-yl benzamide structures have been identified as allosteric activators of glucokinase, presenting a potential avenue for treating type 2 diabetes. researchgate.net

Enzyme Inhibitors for Neurodegenerative Diseases: A derivative of the core structure has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease.

Antimicrobial Agents: The broader benzamide class of compounds has been noted for antifungal and antibacterial properties. researchgate.netresearchgate.net

The consistent appearance of this structural motif in various bioactive compounds underscores its significance as a foundational element in medicinal chemistry.

Unaddressed Research Questions and Emerging Hypotheses

Despite its frequent use as a synthetic precursor, several critical questions regarding this compound remain unanswered.

Intrinsic Biological Activity: The biological activity of the parent compound itself is not well-documented. Most studies modify the structure before biological evaluation. A key unaddressed question is the inherent affinity of this compound for various biological targets. Understanding its baseline activity could provide a clearer rationale for subsequent structural modifications.

Comprehensive Structure-Activity Relationship (SAR): While SAR studies have been conducted on specific series of its derivatives, a comprehensive map is lacking. nih.gov Systematic exploration of substitutions at each position on both the benzamide and pyridine rings is needed to understand how structural changes influence potency and selectivity for different targets.

Full Kinase Inhibition Profile: The scaffold is known to be useful for developing kinase inhibitors, but the full spectrum of kinases it can target remains unknown. nih.govnih.gov Identifying all potential kinase targets would broaden its applicability in oncology and other signaling-related diseases.

An emerging hypothesis is that the this compound framework functions as a "privileged scaffold." This concept suggests that the core structure has a predisposition for binding to multiple, distinct biological targets, which can be fine-tuned through chemical modification to achieve high potency and selectivity for a single, desired target.

Potential for Novel Therapeutic Modalities and Applications

The versatility of the this compound scaffold opens avenues for the development of novel therapeutic agents across multiple disease areas. Its value lies in its proven utility as a core structure for molecules targeting enzymes and receptors central to human pathology. chemimpex.com The potential applications are extensive and build upon the initial findings from its derivatives.

| Therapeutic Area | Potential Molecular Target(s) | Observed Activity in Related Compounds |

| Oncology | Receptor Tyrosine Kinases (e.g., RET), Glycogen (B147801) Synthase Kinase-3 (GSK-3), Histone Deacetylases (HDACs) | Anti-proliferative effects in cancer cell lines; inhibition of key enzymes in cancer progression. nih.govresearchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), β-secretase (BACE1) | Dual-inhibitory action relevant to Alzheimer's disease. |

| Metabolic Diseases | Glucokinase (GK) | Allosteric activation, leading to potential hypoglycemic effects for Type 2 Diabetes treatment. researchgate.net |

| Infectious Diseases | Various bacterial and fungal enzymes | General antimicrobial and antifungal properties noted in benzamide derivatives. researchgate.netresearchgate.net |

| Agrochemicals | Pesticidal targets | Use as a structural component in compounds with fungicidal activity. mdpi.com |

The future of this compound likely involves its strategic modification to create next-generation inhibitors and modulators with improved efficacy and safety profiles for these and other diseases.

Interdisciplinary Approaches for Comprehensive Understanding

A holistic understanding and exploitation of this compound's potential will require a concerted effort from multiple scientific disciplines.

Computational and Medicinal Chemistry: The use of in silico molecular docking and dynamic simulations can predict the binding of novel derivatives to target proteins. researchgate.netresearchgate.net This rational design approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Synthetic and Green Chemistry: Developing novel, efficient, and environmentally sustainable methods for the synthesis of this compound and its derivatives is crucial. Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs), has already shown promise in improving the synthesis of related N-pyridinyl benzamides. mdpi.comresearchgate.net

Chemical Biology and Pharmacology: The use of well-designed derivatives as chemical probes can help elucidate complex biological pathways. chemimpex.com Extensive pharmacological testing, including high-throughput screening of derivative libraries against diverse target panels, is necessary to uncover new activities and fully map the compound's biological potential.

By integrating these approaches, the scientific community can move from viewing this compound as merely a synthetic intermediate to fully realizing its potential as a cornerstone for developing next-generation therapeutics and advanced materials.

常见问题

Basic: What are the common synthetic routes for preparing 2-amino-N-(pyridin-3-yl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a benzoyl chloride derivative with 3-aminopyridine under basic conditions. For example, pyridine is often used as both a solvent and a base to neutralize HCl generated during amide bond formation, with reflux (4–6 hours) ensuring complete reaction . Multi-step approaches may include protecting group strategies for the amino moiety to prevent side reactions, followed by deprotection . Optimization focuses on stoichiometric ratios (1:1.2 for amine:acyl chloride), inert atmospheres to avoid oxidation, and purification via recrystallization or column chromatography .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N-H···O interactions), and packing motifs. The SHELX suite is widely used for structure refinement .

- 1H/13C NMR : Confirms proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm) and carbon assignments .

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced: How does the presence of amino and pyridyl groups influence the compound’s coordination chemistry in metal complexes?

The pyridyl nitrogen and amide carbonyl act as Lewis basic sites, enabling coordination to transition metals like Co(II). For instance, in [Co(EDPB)Cl₂] (EDPB = bis-benzamide ligand), the pyridyl N and amide O coordinate to the metal center, forming a distorted octahedral geometry. Solvothermal synthesis (e.g., 120°C in DMF/H₂O) and pH control (6–7) are critical to stabilize the complex . Spectroscopic (UV-Vis) and magnetic studies further elucidate electronic transitions and spin states .

Advanced: What strategies resolve data contradictions between computational predictions and experimental results in structural studies?

Contradictions (e.g., bond length discrepancies >0.05 Å) are addressed by:

- Multi-method validation : Combining X-ray crystallography, DFT calculations, and solid-state NMR .

- Twinning analysis : Using SHELXL to refine twinned crystals and correct intensity data .

- Temperature-dependent studies : Assessing thermal motion effects on crystallographic parameters .

Advanced: How to design experiments to study the impact of substituents on biological activity?

- Structural diversification : Introduce electron-withdrawing (e.g., -CF₃) or donating (-NH₂) groups at the benzamide or pyridyl ring .

- Bioactivity assays : Test against target enzymes (e.g., bacterial phosphopantetheinyl transferases) using MIC (Minimum Inhibitory Concentration) assays .

- SAR analysis : Correlate substituent position/logP with activity using QSAR models .

Basic: What functional groups in the compound are reactive sites for derivatization?

- Amino group (-NH₂) : Susceptible to acylation, alkylation, or Schiff base formation.

- Pyridyl nitrogen : Participates in coordination or quaternization reactions.

- Amide carbonyl : Engages in nucleophilic substitution or hydrogen bonding .

Advanced: What challenges arise in crystallizing this compound derivatives, and how are they overcome?

Challenges include polymorphism and solvent inclusion . Strategies:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.

- Temperature gradients : Gradual cooling from 60°C to 4°C improves crystal quality.

- Additives : Small amounts of acetic acid or NH₄⁺ ions template hydrogen-bonded networks .

Advanced: How do electron-withdrawing/donating substituents affect the compound’s electronic properties and reactivity?

- -CF₃ groups : Increase electrophilicity of the benzamide ring, enhancing binding to hydrophobic enzyme pockets .

- -NH₂ groups : Raise HOMO energy, facilitating oxidation or metal coordination .

- Fluoro substituents : Alter π-π stacking interactions, as shown in comparative crystallographic studies of fluoro-analogues .

Basic: What are the key considerations in scaling up the synthesis from milligram to gram scale?

- Reagent availability : Use cost-effective acyl chlorides (e.g., 4-trifluoromethylbenzoyl chloride) .

- Safety protocols : Handle pyridine under fume hoods due to toxicity .

- Purification : Replace column chromatography with recrystallization for scalability .

Advanced: What are the implications of polymorphism in this compound derivatives for material science?

Polymorphs exhibit varying thermal stability and photocatalytic activity . For example, a cobalt complex with EDPB showed enhanced visible-light absorption in one polymorph, making it suitable for solar energy applications . Differential scanning calorimetry (DSC) and PXRD screen for stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。